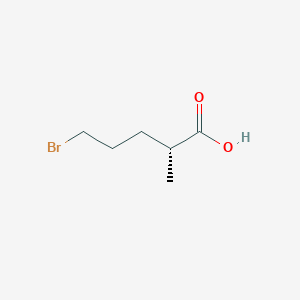
1-(3-methylphenyl)butane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)butane-2,3-diol is an organic compound with the molecular formula C₁₂H₁₈O₂. It is a derivative of butane with a phenyl group substituted at the 3rd position of the butane chain and hydroxyl groups at the 2nd and 3rd carbon atoms of the butane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)butane-2,3-diol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide (Grignard reagent) with butane-2,3-dione. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.
化学反応の分析
1-(3-Methylphenyl)butane-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: The compound can be reduced to form alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions
Reduction: LiAlH₄, H₂, catalysts (e.g., Pd/C)
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, Lewis acids (e.g., AlCl₃)
Major Products Formed:
Oxidation: 1-(3-Methylphenyl)butane-2,3-dione, 1-(3-Methylphenyl)butane-2,3-dicarboxylic acid
Reduction: this compound, 1-(3-Methylphenyl)butane
Substitution: 3-Nitro-1-(3-methylphenyl)butane-2,3-diol, 3-Sulfonyl-1-(3-methylphenyl)butane-2,3-diol, 3-Chloro-1-(3-methylphenyl)butane-2,3-diol
科学的研究の応用
1-(3-Methylphenyl)butane-2,3-diol has various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition. It may also be employed in the development of bioactive molecules.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
1-(3-Methylphenyl)butane-2,3-diol is structurally similar to other compounds such as 1-(2-methylphenyl)butane-2,3-diol and 1-(4-methylphenyl)butane-2,3-diol. These compounds differ in the position of the methyl group on the phenyl ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications compared to its analogs.
類似化合物との比較
1-(2-Methylphenyl)butane-2,3-diol
1-(4-Methylphenyl)butane-2,3-diol
1-(3-Methylphenyl)ethanone
1-(3-Methylphenyl)propanol
This comprehensive overview provides a detailed understanding of 1-(3-Methylphenyl)butane-2,3-diol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-(3-methylphenyl)butane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6,9,11-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZRVQRZDNYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691698-50-6 |
Source


|
| Record name | 1-(3-methylphenyl)butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)

![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline](/img/structure/B6598898.png)

![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)




![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
